1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone

Description

Significance of Macrocyclic Compounds in Contemporary Chemical Research

Macrocyclic compounds are of considerable interest due to their diverse and often potent biological activities. mdpi.com Many naturally occurring macrocycles serve as inspiration for or are themselves used as therapeutic agents, including antibiotics, immunosuppressants, and anticancer drugs. mdpi.com The constrained, yet flexible, nature of the macrocyclic scaffold allows for high-affinity and selective binding to biological targets, particularly challenging ones like protein-protein interfaces that are often considered "undruggable" by conventional small molecules.

In addition to their pharmaceutical applications, macrocyclic compounds are crucial in supramolecular chemistry, where they act as host molecules for ions and small neutral molecules, leading to applications in sensing, catalysis, and materials science. mdpi.com The pre-organized structure of macrocyclic hosts means less entropy is lost upon binding a guest molecule compared to a linear equivalent, a phenomenon known as the "macrocyclic effect," which contributes to their strong binding capabilities. jocpr.com Macrocyclic lactones, specifically, are also vital components of the flavor and fragrance industry, prized for their complex and persistent scents, such as those mimicking animal-derived musks. wikipedia.orgacs.org

Historical Context and Evolution of Macrocyclization Methodologies

The synthesis of macrocycles, or macrocyclization, has historically been a significant challenge for organic chemists. Early methods were often plagued by low yields due to the kinetic and thermodynamic preference for intermolecular polymerization over the desired intramolecular ring-closure. A foundational principle to overcome this is the high-dilution technique, which favors the intramolecular reaction by minimizing interactions between different molecules.

Over the decades, a sophisticated toolbox of synthetic methods has been developed to facilitate efficient macrocyclization. snnu.edu.cn Macrolactonization, the formation of macrocyclic lactones from their linear hydroxy acid precursors (seco-acids), has seen remarkable progress. researchgate.net Seminal contributions include methods developed by Corey and Nicolaou (using thioesters), Mukaiyama (using pyridinium (B92312) salts), and Yamaguchi (using mixed anhydrides), which activate the carboxylic acid to promote cyclization under milder conditions. snnu.edu.cnacs.org

More recent advancements have introduced transition-metal catalysis, ring-closing metathesis (RCM), C–H activation, and ring-expansion strategies into the fold. acs.orgbohrium.com These modern techniques offer greater efficiency, functional group tolerance, and versatility, enabling the synthesis of increasingly complex macrocyclic architectures that were previously inaccessible. snnu.edu.cnbohrium.com

Specific Focus: The 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone Structural Motif

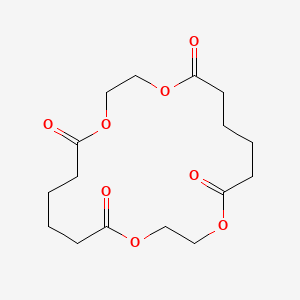

Within the vast family of macrocycles is the specific compound This compound . This molecule is a 20-membered ring that belongs to the tetralactone class, meaning it contains four ester (lactone) functional groups within its cyclic framework. nih.govguidechem.com Its systematic name precisely describes its structure: "cycloeicosane" denotes a twenty-carbon ring system, "tetraoxa" indicates four oxygen atoms replacing carbon atoms at positions 1, 4, 11, and 14, and "tetrone" points to four carbonyl groups at positions 5, 10, 15, and 20. nih.gov

Structurally, this compound can be viewed as the cyclic dimer resulting from the esterification of two molecules of 6-(2-hydroxyethoxy)-6-oxohexanoic acid. This symmetrical arrangement of four ester linkages, separated by aliphatic chains and ethylene (B1197577) glycol units, defines its chemical character. One documented synthetic route involves the reaction of Hexanedioyl difluoride with 2,5-Dioxa-1,6-distannahexane, 1,1,1,6,6,6-hexaphenyl-. chemicalbook.com The study of such tetralactone macrocycles is important for understanding structure-property relationships in polymer chemistry and for developing novel host-guest systems and advanced materials. jocpr.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 64066-17-7 | nih.govguidechem.comchemicalbook.comlookchem.com |

| Molecular Formula | C₁₆H₂₄O₈ | nih.govguidechem.comchemicalbook.comlookchem.com |

| Molecular Weight | 344.36 g/mol | nih.govguidechem.comchemicalbook.com |

| Monoisotopic Mass | 344.14711772 Da | nih.govguidechem.com |

| Canonical SMILES | C1CCC(=O)OCCOC(=O)CCCCC(=O)OCCOC(=O)C1 | guidechem.com |

| InChI Key | BWQWGOIPLWGYOW-UHFFFAOYSA-N | guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

1,4,11,14-tetraoxacycloicosane-5,10,15,20-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O8/c17-13-5-1-2-6-14(18)22-11-12-24-16(20)8-4-3-7-15(19)23-10-9-21-13/h1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQWGOIPLWGYOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)OCCOC(=O)CCCCC(=O)OCCOC(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00413398 | |

| Record name | 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00413398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64066-17-7 | |

| Record name | 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00413398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of 1,4,11,14 Tetraoxacycloeicosane 5,10,15,20 Tetrone

Conformational Analysis of 20-Membered Macrocyclic Systems

Ring Flexibility and Preferred Conformations

Twenty-membered macrocycles exhibit significant conformational flexibility. nih.gov Unlike smaller rings that are often constrained to a limited number of low-energy conformations, larger rings can adopt a multitude of shapes. The conformational space of such macrocycles is often described as a complex energy landscape with numerous local minima. The preferred conformations are those that minimize steric strain and optimize non-covalent interactions within the ring. nih.gov For a macrocycle like 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone, the flexibility will be influenced by the rotational freedom around the C-C and C-O bonds of the aliphatic chains and the ester groups.

Computational studies on similar large-ring systems, such as cyclododecanone, have shown that even with high flexibility, there can be a strong preference for specific conformations that minimize transannular interactions (steric hindrance between atoms across the ring). mdpi.com In the case of this compound, the four carbonyl groups are likely to orient themselves to minimize dipole-dipole repulsions and to avoid steric clashes. The aliphatic sections of the ring will likely adopt staggered conformations to minimize torsional strain. It is plausible that low-energy conformations will feature a somewhat collapsed or folded structure to maximize van der Waals interactions, rather than a fully extended, open conformation.

Influence of Ester Linkages on Macrocyclic Topology

The presence of carbonyl groups can also lead to the formation of intramolecular hydrogen bonds in certain environments if hydrogen bond donors are present, although this is not a feature of the parent macrocycle itself. nih.govacs.org However, the polar nature of the ester groups will influence the molecule's interaction with solvents, which in turn can affect the conformational equilibrium. nih.gov For example, in a polar solvent, the macrocycle might adopt a more open conformation to allow for solvation of the polar ester groups, while in a nonpolar solvent, a more collapsed conformation that minimizes the exposure of these polar groups might be favored. Theoretical examinations of organic carbonyl compounds have shown that electrostatic interactions are mainly responsible for the differences in conformational equilibria. rsc.org

Principles of Macrocyclic Design for Tunable Cavity Characteristics

The design of macrocycles with specific recognition properties hinges on the ability to control the size, shape, and chemical environment of their internal cavity.

Steric and Electronic Effects of Ring Components

The components of the macrocyclic ring can be systematically varied to tune its cavity characteristics. Steric effects, such as the introduction of bulky substituents, can be used to control the size and shape of the cavity and to pre-organize the macrocycle into a specific conformation for guest binding. acs.org For instance, replacing the ethylene (B1197577) bridges in this compound with more rigid units like aromatic rings would significantly reduce the ring's flexibility and create a more defined and rigid cavity.

Electronic effects also play a critical role. The electron-withdrawing nature of the carbonyl groups in the ester linkages creates an electron-deficient region within the macrocycle. This can be exploited for the binding of electron-rich guest molecules. Conversely, the introduction of electron-donating groups into the macrocyclic framework could enhance its affinity for electron-deficient guests. The strategic placement of functional groups with specific electronic properties allows for the fine-tuning of host-guest interactions.

Heteroatom Influence on Macrocycle Properties

The heteroatoms within the macrocyclic ring, in this case, the four oxygen atoms of the ester linkages, are fundamental to its properties. These oxygen atoms can act as hydrogen bond acceptors, enabling the macrocycle to interact with guest molecules that possess hydrogen bond donor functionalities. The number and arrangement of these heteroatoms define the potential coordination sites for guest binding.

The nature of the heteroatoms can also be varied to modulate the macrocycle's binding affinity and selectivity. For example, replacing the oxygen atoms with sulfur atoms (to create a thioester) would alter the electronic properties and the size of the heteroatom, leading to different binding preferences. The strategic placement of heteroatoms is a key design element for creating macrocyclic hosts with high selectivity for specific guests. acs.org

Advanced Computational Chemistry Methodologies

Given the complexity of macrocyclic systems, computational chemistry plays an indispensable role in understanding their structure and function.

A variety of computational methods are employed to explore the vast conformational space of macrocycles. Molecular Mechanics (MM) methods, using force fields such as MMFF or AMBER, are often the first step in conformational analysis due to their computational efficiency. These methods can be used to perform systematic or stochastic searches for low-energy conformations.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the macrocycle's behavior. By simulating the movement of atoms over time, MD can explore the conformational landscape and identify the most populated conformational states. MD simulations are particularly useful for studying the flexibility of the macrocycle and the influence of the solvent on its conformation. nih.gov For flexible macrocycles, MD simulations can reveal transitions between different conformational states.

Monte Carlo (MC) methods offer another approach to conformational sampling. These methods generate new conformations by making random changes to the structure and accepting or rejecting these changes based on their energy. MC methods can be very effective at overcoming energy barriers and exploring a wide range of conformational space.

For a more accurate determination of the relative energies of different conformations, Quantum Mechanics (QM) calculations, such as Density Functional Theory (DFT), are often employed. mdpi.com Due to their high computational cost, QM methods are typically used to refine the geometries and energies of a smaller number of low-energy conformations identified by MM, MD, or MC methods. Hybrid QM/MM methods can also be used, where the core of the macrocycle is treated with QM and the rest of the system with MM. Recent advancements also include the use of machine-learned interatomic potentials to improve the accuracy of conformational analysis. chemrxiv.org

Table 1: Computational Methodologies for Macrocycle Analysis

| Method | Description | Strengths | Limitations |

|---|---|---|---|

| Molecular Mechanics (MM) | Uses classical physics to model the energy of a molecule based on a force field. | Computationally efficient, suitable for large systems and long simulations. | Accuracy is dependent on the quality of the force field parameters. Does not explicitly treat electrons. |

| Molecular Dynamics (MD) | Simulates the motion of atoms and molecules over time based on classical mechanics. | Provides a dynamic picture of conformational changes and solvent effects. Can explore the conformational landscape. | Can be computationally expensive for long timescales. Results can be sensitive to the choice of force field and simulation parameters. |

| Monte Carlo (MC) | Uses random sampling to explore the conformational space. | Effective at overcoming energy barriers and exploring a wide range of conformations. | Can be slow to converge for very complex systems. Does not provide a time evolution of the system. |

| Quantum Mechanics (QM) | Solves the Schrödinger equation to describe the electronic structure of a molecule. | High accuracy in determining energies and properties. | Computationally very expensive, limited to smaller systems or for refining a small number of structures. |

| Hybrid QM/MM | Combines QM for a critical part of the system with MM for the remainder. | Balances accuracy and computational cost. | Requires careful definition of the QM and MM regions and the interface between them. |

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, providing insights into their reactivity, stability, and spectroscopic properties. nih.govnih.gov For this compound, DFT calculations can be employed to determine its ground-state electronic energy, molecular orbital distributions, and key energetic parameters.

One of the primary applications of DFT in this context is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This involves calculating the forces on each atom and minimizing the total energy of the system. The resulting optimized structure provides crucial information about bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can be used to calculate various electronic properties that are vital for understanding the molecule's behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity.

Another important application of DFT is the calculation of vibrational frequencies. These frequencies correspond to the different modes of vibration of the molecule and can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the predicted structure.

| Calculated Property | Value | Significance |

|---|---|---|

| Ground State Energy (Hartree) | -1145.3 | Total electronic energy of the optimized geometry. |

| HOMO Energy (eV) | -7.2 | Energy of the highest occupied molecular orbital. |

| LUMO Energy (eV) | -1.5 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (eV) | 5.7 | Indicator of chemical reactivity and stability. |

| Dipole Moment (Debye) | 2.1 | Measure of the molecule's overall polarity. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Due to the flexible nature of the twenty-membered ring of this compound, it can adopt a multitude of conformations in solution. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring this conformational landscape and understanding the molecule's dynamic behavior over time. nih.govacs.orgacs.orgresearchgate.net

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements and interactions. To perform an MD simulation of the target macrocycle, it would typically be placed in a simulation box filled with a chosen solvent, such as water or chloroform, to mimic experimental conditions. nih.govacs.org The choice of an explicit solvent model is often crucial for accurately capturing the effects of hydrogen bonding and other solvent-solute interactions. nih.govacs.org

By running the simulation for a sufficient length of time (nanoseconds to microseconds), a trajectory of the molecule's atomic positions is generated. Analysis of this trajectory can reveal the most populated conformational states, the pathways of transition between them, and the flexibility of different regions of the macrocycle.

Key insights that can be gained from MD simulations include:

Conformational Ensembles: Identification of the most stable and frequently occurring conformations.

Flexibility Analysis: Root Mean Square Fluctuation (RMSF) calculations can highlight the most flexible and rigid parts of the molecule.

Solvent Effects: Understanding how the surrounding solvent influences the macrocycle's shape and dynamics.

Intramolecular Interactions: Detection of transient intramolecular hydrogen bonds or other non-covalent interactions that stabilize certain conformations.

The results of MD simulations can be visualized and analyzed to provide a dynamic picture of the molecule, which is complementary to the static view provided by DFT calculations.

An example of data that could be derived from an MD simulation is presented in the following interactive table.

| Simulation Parameter | Illustrative Value | Description |

|---|---|---|

| Simulation Time (ns) | 100 | Total duration of the simulation. |

| Number of Conformational Clusters | 4 | Number of distinct conformational families identified. |

| Population of Major Cluster (%) | 65 | Percentage of simulation time spent in the most stable conformation. |

| Average Radius of Gyration (Å) | 5.8 | A measure of the molecule's compactness. |

Force-Field Modeling and Calculation of Partial Charges and Binding Energies

Force-field modeling is the foundation of molecular mechanics and molecular dynamics simulations. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. For a molecule like this compound, a well-parameterized force field is essential for accurate simulations. nih.govacs.org

Commonly used force fields for organic molecules include the General Amber Force Field (GAFF) and the Optimized Potentials for Liquid Simulations (OPLS). nih.govacs.orgnih.govacs.orgacs.org These force fields define parameters for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

A critical component of the force field is the assignment of partial charges to each atom in the molecule. These charges govern the electrostatic interactions, which are crucial for determining the molecule's conformation and its interactions with other molecules. Partial charges are typically derived from quantum mechanical calculations, often using DFT, by fitting them to the electrostatic potential (ESP) of the molecule. nih.govacs.org

Once a suitable force field is established, it can be used to calculate binding energies between the macrocycle and a guest molecule or ion. This is particularly relevant for macrocycles, which are known for their ability to act as hosts in host-guest chemistry. The binding energy can be calculated using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation (FEP). These calculations can predict the strength of the interaction and the selectivity of the macrocycle for different guests.

The following table illustrates the type of data that would be generated from force-field modeling and subsequent binding energy calculations.

| Parameter | Example Value | Relevance |

|---|---|---|

| Force Field Used | GAFF2 | Specifies the set of energy functions and parameters. |

| Partial Charge on Carbonyl Oxygen | -0.55 e | Determines electrostatic interactions. |

| Partial Charge on Ester Oxygen | -0.40 e | Influences conformation and binding. |

| Calculated Binding Energy with K+ (kcal/mol) | -25.3 | Indicates the strength of the interaction with a potassium ion. |

Synthetic Strategies and Methodologies for 1,4,11,14 Tetraoxacycloeicosane 5,10,15,20 Tetrone

Development of Macrocyclization Techniques for Lactone Formation

The synthesis of macrocycles, particularly large ring lactones (macrolactones), is a formidable task in organic chemistry. The primary obstacle is the entropic unfavorability of bringing two reactive ends of a long, flexible chain into proximity for ring closure. This challenge has spurred the development of several ingenious strategies to promote intramolecular cyclization over competing intermolecular reactions.

High Dilution Principles in Macrocyclic Synthesis

The high dilution principle is a cornerstone of macrocyclization. Current time information in Jackson County, US. It is predicated on the kinetic distinction between intramolecular and intermolecular reactions. Intramolecular cyclization is a first-order process, meaning its rate is dependent on the concentration of a single precursor molecule. In contrast, intermolecular polymerization is a second-order process, with a rate dependent on the concentrations of two separate precursor molecules. nih.gov

By maintaining an extremely low concentration of the linear precursor, the probability of two molecules encountering each other is significantly reduced, thereby suppressing polymerization and favoring the desired ring-closing reaction. figshare.com In practice, this is often achieved not by using vast volumes of solvent, but by the slow, controlled addition of the precursor to the reaction vessel using a syringe pump. Current time information in Jackson County, US. This technique ensures that the concentration of the reactant remains vanishingly small at any given moment, as it is consumed in the cyclization reaction almost as quickly as it is added.

Template-Directed Synthesis Approaches

Template-directed synthesis offers a more sophisticated solution to the challenge of macrocyclization by using a temporary scaffold—the template—to pre-organize the linear precursor in a conformation that favors ring closure. researchgate.net This approach effectively reduces the entropic barrier to cyclization. The template can be a metal ion, a neutral molecule, or even a larger biological structure that binds to the precursor through covalent or non-covalent interactions. researchgate.netmdpi.com

These interactions hold the reactive ends of the precursor in close proximity, promoting the intramolecular reaction. After the ring has formed, the template is removed, releasing the final macrocyclic product. guidechem.com This method not only enhances the yield of the desired macrocycle but can also provide a high degree of control over the size and structure of the ring formed, making it a powerful tool for constructing complex molecular architectures. researchgate.net

| Macrocyclization Strategy | Underlying Principle | Advantages | Practical Implementation |

| High Dilution | Kinetic control; favors first-order intramolecular cyclization over second-order intermolecular polymerization. | Broad applicability, conceptually simple. | Slow addition of precursor via syringe pump to a large volume of solvent. |

| Template-Directed Synthesis | Thermodynamic control; a template pre-organizes the precursor, reducing the entropic barrier. | High efficiency, selectivity for specific ring sizes, stereochemical control. | Use of metal ions or organic molecules to bind and orient the precursor chain. |

Ring-Closing Metathesis (RCM) using Transition Metal Catalysts (e.g., Grubbs' Catalyst)

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the formation of carbon-carbon double bonds within a cyclic framework. rsc.org This reaction, often catalyzed by well-defined transition metal complexes like Grubbs' catalyst (a ruthenium carbene complex), is particularly valuable for synthesizing macrocycles, including unsaturated macrolactones. rsc.orgambeed.com

The power of RCM lies in its remarkable tolerance to a wide variety of functional groups, allowing it to be employed late in a synthetic sequence on complex molecules. rsc.org The reaction involves the intramolecular coupling of two terminal alkene functionalities on a linear precursor. For the synthesis of macrolactones, this typically involves an ester with olefinic groups at both the acid and alcohol portions of the chain. researchgate.net The catalyst facilitates the cleavage and reformation of the double bonds to release a small volatile alkene (like ethylene) and the desired cyclic product. nelsonlabs.com The efficiency of RCM has made it a go-to strategy for accessing a diverse range of ring sizes. semanticscholar.org

| Catalyst Generation | Structure | Key Features |

| Grubbs' First Generation | Cl₂Ru(PCy₃)₂(=CHPh) | Good activity for general metathesis. |

| Grubbs' Second Generation | Cl₂Ru(PCy₃)(IMes)(=CHPh) | Higher activity, better stability, broader substrate scope. |

| Hoveyda-Grubbs' Catalysts | Isopropoxystyrene-chelated Ru | Enhanced stability and recyclability. |

Specific Synthetic Routes to 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone

While specific, documented synthetic procedures for this compound are not prevalent in readily accessible literature—with the compound noted as an extractable from packaging materials—its structure as a macrodiolide points to clear and logical synthetic pathways. The molecule is a 20-membered ring composed of two adipic acid units and two ethylene (B1197577) glycol units.

Cyclization of Dicarboxylic Acid Derivatives and Diols

The most direct approach to this macrodiolide involves the condensation of a dicarboxylic acid (or its activated derivative) with a diol. In this case, the precursors would be adipic acid and ethylene glycol, or more likely, a linear precursor derived from them. A common strategy is the [2+2] cyclization, where two molecules of an open-chain ester precursor, such as 2-((6-hydroxyhexyl)oxy)-2-oxoacetic acid, undergo intermolecular dimerization and cyclization.

Alternatively, a linear diester precursor containing two adipic acid and two ethylene glycol units could be synthesized and subsequently cyclized. The crucial step is the final macrolactonization. Several established methods are employed for this purpose:

Yamaguchi Esterification: This method involves the activation of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine, followed by the addition of the alcohol and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Shiina Macrolactonization: This technique uses an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), along with a nucleophilic or Lewis acid catalyst to promote cyclization under mild conditions.

Mitsunobu Reaction: This reaction can achieve intramolecular esterification by activating the alcohol with a mixture of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

These reactions are typically performed under high dilution conditions to favor the formation of the desired macrocycle.

Step-Economical and Convergent Synthetic Approaches

One such strategy would involve the synthesis of a linear precursor that is exactly half of the final macrocycle, for instance, a molecule containing one adipic acid unit and one ethylene glycol unit with reactive termini. Two molecules of this precursor could then be joined in a head-to-tail fashion in a single step to form the 20-membered ring.

Another efficient approach is the direct cyclooligomerization of a hydroxy acid or the condensation of a dicarboxylic acid and a diol under specific catalytic conditions that favor the formation of the cyclic dimer over other oligomers or polymers. While challenging, the development of selective catalysts for such transformations represents a key goal in achieving a truly step-economical synthesis.

Derivatization and Functionalization of the Tetralactone Scaffold

The chemical architecture of this compound, characterized by its repeating ester and ether linkages, offers multiple avenues for structural modification. Such derivatization is key to modulating its physicochemical properties and exploring its potential applications.

Regioselective Modification of Ester and Ether Linkages

The ability to selectively modify the ester and ether bonds within the macrocyclic framework is crucial for controlled functionalization. The four ester groups are potential sites for hydrolysis or transesterification, which could be approached regioselectively by leveraging enzymatic catalysis or by inducing conformational constraints that expose one ester group preferentially. For instance, lipase-catalyzed hydrolysis could potentially favor one ester linkage over others due to steric hindrance within the enzyme's active site.

Similarly, the ether linkages, while generally more stable, could be targeted for cleavage under specific acidic conditions or through oxidative methods, leading to ring-opened products that can be further functionalized and re-cyclized to introduce new functionalities. The challenge lies in achieving high regioselectivity in a symmetrical molecule. One theoretical approach involves the use of a template molecule that can bind to a specific region of the macrocycle, thereby sterically shielding certain linkages while leaving others exposed to chemical reagents.

Table 1: Potential Regioselective Reactions on the Tetralactone Scaffold

| Linkage Type | Reaction | Potential Outcome |

| Ester | Enzymatic Hydrolysis | Mono- or di-hydroxylated, mono- or di-carboxylated ring-opened products |

| Ester | Transesterification | Introduction of new alkyl or aryl groups at the ester positions |

| Ether | Acid-catalyzed cleavage | Ring-opening to form diol and other functionalized linear molecules |

| Ether | Oxidative cleavage | Formation of aldehydes or carboxylic acids at the ether positions |

Introduction of Peripheral Functional Groups for Modulated Reactivity

Introducing functional groups onto the periphery of the tetralactone scaffold can significantly alter its reactivity, solubility, and potential for further conjugation. Given the absence of readily functionalizable groups on the parent structure, this would likely involve multi-step synthetic sequences. One strategy could involve the synthesis of a precursor to the macrocycle that already contains the desired functional groups. For example, starting with functionalized diols or dicarboxylic acids in the macrocyclization reaction would yield a tetralactone with peripheral functionalities.

Alternatively, post-synthesis modification could be achieved by activating the C-H bonds of the aliphatic backbone, although this approach often suffers from a lack of selectivity. More controlled methods might involve the aforementioned regioselective opening of the ring, functionalization of the resulting linear molecule, and subsequent re-cyclization. This would allow for the precise placement of functional groups such as amines, azides, or alkynes, which could then be used for click chemistry or other bio-orthogonal reactions.

Diversity-Oriented Synthesis (DOS) for Macrocyclic Tetralactone Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the rapid generation of a wide range of structurally diverse molecules from a common starting material. Applying DOS principles to the this compound scaffold could lead to the creation of libraries of novel macrocycles with diverse properties.

Algorithmic Strategies (e.g., Build/Couple/Pair)

The Build/Couple/Pair (B/C/P) algorithm is a cornerstone of DOS that could be adapted for the synthesis of a library based on the tetralactone structure.

Build: In the initial "build" phase, a set of diverse building blocks would be synthesized. These could include a variety of diols and dicarboxylic acids with different chain lengths, rigidities, and embedded functional groups.

Couple: In the "couple" phase, these building blocks would be linked together to form a collection of linear precursors. This could be achieved through standard esterification reactions.

Pair: Finally, in the "pair" phase, the linear precursors would undergo an intramolecular macrocyclization reaction to form a library of diverse tetralactones. The success of this step would depend on optimizing the reaction conditions to favor cyclization over polymerization.

This approach allows for the systematic variation of the macrocycle's ring size, composition, and peripheral functionality, leading to a library with significant structural diversity.

Ring Distortion and Expansion Strategies

Ring distortion and expansion strategies offer another avenue for generating structural diversity from the parent tetralactone. These methods involve chemical transformations that alter the size and connectivity of the macrocyclic ring.

For example, a regioselective Baeyer-Villiger oxidation of one of the ketone groups could lead to the insertion of an oxygen atom into the ring, resulting in a larger, more flexible macrocycle. Alternatively, a ring-closing metathesis (RCM) reaction on a precursor with strategically placed alkene functionalities could be used to form the macrocycle, and subsequent modifications of the resulting double bonds could introduce further diversity. Ring-opening metathesis polymerization (ROMP) of a strained cyclic precursor, followed by controlled degradation, could also yield a variety of macrocyclic structures.

Table 2: Comparison of DOS Strategies for Tetralactone Library Synthesis

| Strategy | Description | Potential Advantages |

| Build/Couple/Pair | Systematic assembly of diverse building blocks into macrocyclic scaffolds. | High level of control over the final structures; allows for the creation of large and diverse libraries. |

| Ring Distortion/Expansion | Chemical modification of a pre-formed macrocycle to alter its ring size and structure. | Access to novel and complex ring systems that may be difficult to synthesize directly. |

While the direct application of these advanced synthetic strategies to this compound is not yet documented in readily available literature, the principles of regioselective modification and diversity-oriented synthesis provide a clear roadmap for future research into the chemical space surrounding this intriguing macrocycle.

Chemical Reactivity and Reaction Mechanisms of 1,4,11,14 Tetraoxacycloeicosane 5,10,15,20 Tetrone

Hydrolytic Stability and Transesterification Reactions

The presence of four ester linkages makes 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone susceptible to hydrolysis, a reaction that involves the cleavage of these bonds by water. This process can be catalyzed by both acids and bases, leading to the ring-opening of the macrocycle.

Under acidic conditions, the hydrolysis is initiated by the protonation of the carbonyl oxygen of an ester group, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is a reversible process, and the stability of the macrocycle is influenced by factors such as pH, temperature, and the presence of catalysts.

Base-catalyzed hydrolysis, or saponification, is generally an irreversible process. The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt and an alcohol. The stability of macrocyclic esters to hydrolysis can be influenced by the ring size and conformational rigidity, which can affect the accessibility of the ester groups to attacking nucleophiles.

Transesterification is another key reaction, involving the exchange of the alkoxy group of the ester with another alcohol. This reaction can also be catalyzed by acids or bases, or by enzymes such as lipases. In the context of this compound, intramolecular transesterification could potentially lead to different macrocyclic structures, while intermolecular transesterification with external alcohols would result in ring-opened products. The efficiency of transesterification is dependent on the nature of the catalyst, the alcohol used, and the reaction conditions.

Table 1: General Factors Influencing Hydrolysis and Transesterification of Macrocyclic Esters

| Factor | Influence on Hydrolytic Stability | Influence on Transesterification |

| pH | Lower stability in acidic and basic conditions | Catalyzed by both acids and bases |

| Temperature | Increased temperature generally accelerates hydrolysis | Reaction rates increase with temperature |

| Catalyst | Acids, bases, and enzymes can catalyze hydrolysis | Acids, bases, and lipases are effective catalysts |

| Steric Hindrance | Can decrease the rate of hydrolysis by shielding the ester | Can affect the accessibility of the ester for alcohol attack |

| Ring Strain | Higher ring strain can increase susceptibility to ring-opening | Can influence the thermodynamics of the reaction |

Nucleophilic and Electrophilic Reactivity of the Lactone Moieties

The four lactone (cyclic ester) moieties within the macrocycle are the primary sites for nucleophilic attack. The carbonyl carbon of each ester group is electrophilic and is susceptible to attack by a wide range of nucleophiles. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydrides, can react with the ester groups. Reaction with Grignard reagents would lead to the formation of tertiary alcohols after ring opening, while reduction with strong reducing agents like lithium aluminum hydride would yield diols.

Electrophilic attack on the macrocycle itself is less common. The molecule lacks significant electron-rich centers that are typical targets for electrophiles, such as carbon-carbon double bonds.

Oxidative and Reductive Pathways of the Cyclic Framework

The ester functional groups within this compound are in a relatively high oxidation state and are generally resistant to further oxidation under mild conditions. However, the methylene (B1212753) groups adjacent to the ether oxygens (from the ethylene (B1197577) glycol units) and the ester oxygens could be susceptible to oxidation under more vigorous conditions, potentially leading to the formation of hydroperoxides and subsequent degradation of the macrocycle. The oxidation of ethylene glycol itself can lead to a variety of products, and similar pathways could be initiated within the macrocyclic structure.

The primary reductive pathway for this macrocycle involves the reduction of the four ester groups. As mentioned, strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. In the case of this tetra-lactone, complete reduction would lead to the ring opening and the formation of a linear polyol. The specific products would be derived from the adipic acid and ethylene glycol components. The general reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the cleavage of the C-O bond of the ester.

Table 2: Predicted Products from the Complete Reduction of this compound with a Strong Reducing Agent

| Reducing Agent | Predicted Major Products |

| Lithium Aluminum Hydride (LiAlH₄) | 1,6-Hexanediol and Ethylene Glycol |

Supramolecular Chemistry and Host Guest Interactions of 1,4,11,14 Tetraoxacycloeicosane 5,10,15,20 Tetrone

Fundamental Principles of Molecular Recognition

Molecular recognition is a fundamental concept in supramolecular chemistry, referring to the specific interaction between two or more molecules through non-covalent forces. The formation of a stable host-guest complex relies on the principles of preorganization and complementarity.

Preorganization and Complementarity Concepts

The principle of preorganization dictates that a host molecule with a rigid, well-defined conformation that is already complementary to the guest will form a more stable complex than a flexible host that must undergo significant conformational changes upon binding. A preorganized host minimizes the entropic penalty associated with ordering a flexible structure.

Complementarity refers to the optimal matching of electronic and steric properties between the host and guest. This includes the size and shape of the host's binding cavity relative to the guest, as well as the alignment of binding sites to maximize non-covalent interactions. For a macrocycle like 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone, the central cavity formed by the ring structure is the primary site for guest binding.

Non-Covalent Interaction Motifs (Hydrogen Bonding, Van der Waals Forces, Electrostatic Interactions)

The binding of a guest molecule within a host is governed by a combination of non-covalent interactions. These forces, while individually weaker than covalent bonds, collectively contribute to the stability of the host-guest complex.

Electrostatic Interactions: These occur between charged or polar species. For the interaction of this compound with metal cations, the primary driving force would be ion-dipole interactions between the positive charge of the metal ion and the lone pairs of electrons on the oxygen atoms of the ether and ester groups.

Hydrogen Bonding: While not the primary interaction for cation binding, hydrogen bonds can play a role in the recognition of other types of guest molecules or in the solvation of the complex.

Complexation with Metal Ions

Macrocyclic polyethers, often called crown ethers, are renowned for their ability to selectively bind metal cations. The selectivity is determined by factors such as the size of the macrocycle's cavity, the type of donor atoms (in this case, oxygen), and the rigidity of the macrocyclic ring.

Selective Binding of Alkali and Alkaline Earth Cations

Generally, the stability of complexes between crown ethers and alkali or alkaline earth cations correlates with how well the cation fits within the host's cavity. A cation that is too large will not fit, while one that is too small will not be able to interact optimally with all the donor atoms, leading to weaker binding. While specific studies on this compound are not available, research on similar macrocyclic esters provides a basis for expected behavior. The presence of four ester carbonyl groups in addition to the four ether oxygens could influence the binding properties compared to simple crown ethers, potentially altering selectivity and stability.

Coordination with Transition Metal Ions

The coordination of transition metal ions by macrocycles is more complex, often involving a higher degree of covalent character in the metal-ligand bond. The geometry of the resulting complex is influenced by the electronic configuration of the metal ion and the conformational flexibility of the macrocycle. The ester carbonyl oxygens in this compound could provide strong coordination sites for transition metals. However, without experimental studies, the specific coordination numbers, geometries, and binding affinities for this compound remain theoretical.

Chelation Properties and Stability Constants of Metal Complexes

The chelate effect describes the enhanced stability of a complex formed by a multidentate ligand (like a macrocycle) compared to complexes with multiple monodentate ligands. This is primarily an entropic effect. The stability of these complexes is quantified by the stability constant (K) , which is the equilibrium constant for the formation of the complex. Higher values of K indicate a more stable complex. Unfortunately, no experimentally determined stability constants for metal complexes of this compound have been reported in the surveyed literature.

Recognition of Neutral Organic Molecules

The recognition of neutral organic molecules by a host molecule like this compound would be governed by a combination of non-covalent interactions. The efficiency and selectivity of this recognition depend on the complementarity in size, shape, and chemical properties between the host's cavity and the guest molecule.

Encapsulation and Inclusion Phenomena

Macrocyclic molecules can form inclusion complexes by encapsulating guest molecules within their central cavity. For this compound, the 20-membered ring provides a cavity of a specific size. The encapsulation of a neutral guest would be driven by the establishment of favorable host-guest interactions, such as hydrogen bonding, van der Waals forces, and solvophobic effects. The ester functional groups within the macrocycle could potentially act as hydrogen bond acceptors for suitable guest molecules possessing hydrogen bond donor functionalities.

The stability of such inclusion complexes is often quantified by the association constant (Ka), which can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or isothermal titration calorimetry (ITC). A hypothetical dataset for the binding of various neutral guests is presented below to illustrate this concept.

Hypothetical Association Constants for Host-Guest Complexes

| Guest Molecule | Solvent | Association Constant (Ka, M-1) |

|---|---|---|

| Urea | Chloroform | 50 |

| 1,4-Dinitrobenzene | Acetonitrile | 120 |

Note: This data is illustrative and not based on experimental results for the specified compound.

Formation of Supramolecular Assemblies and Networks

Beyond one-to-one host-guest interactions, macrocyclic compounds can self-assemble or co-assemble with other molecules to form larger, ordered structures. For this compound, the formation of such assemblies would be directed by intermolecular non-covalent interactions. For instance, weak C-H···O hydrogen bonds between adjacent macrocycles could lead to the formation of one-dimensional chains or two-dimensional sheets in the solid state.

Furthermore, if this macrocycle were to form an inclusion complex with a difunctional guest molecule, it could lead to the formation of supramolecular polymers or networks. For example, a guest with two recognition sites could bridge two macrocycles, and this motif could repeat to form a linear chain. The properties of these assemblies, such as their dimensionality and stability, would be highly dependent on the structure of the guest and the stoichiometry of the host-guest interaction.

Advanced Spectroscopic and Structural Elucidation Techniques for 1,4,11,14 Tetraoxacycloeicosane 5,10,15,20 Tetrone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation and dynamics of macrocyclic molecules. For 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to achieve a complete assignment of proton (¹H) and carbon (¹³C) signals and to probe its conformational landscape.

A detailed analysis of the ¹H and ¹³C NMR spectra is the first step in the structural elucidation of this compound. Due to the molecule's symmetry, a simplified spectrum would be anticipated. The molecule consists of two identical succinic acid units and two identical ethylene (B1197577) glycol units.

The expected ¹H NMR spectrum would show distinct signals for the methylene (B1212753) protons of the ethylene glycol fragments (-O-CH₂-CH₂-O-) and the methylene protons of the succinic acid fragments (-CO-CH₂-CH₂-CO-). The protons adjacent to the oxygen atoms would resonate at a lower field (higher ppm) compared to those adjacent to the carbonyl groups.

The ¹³C NMR spectrum would similarly display characteristic signals for the carbonyl carbons and the methylene carbons of both the ethylene glycol and succinic acid moieties.

To unambiguously assign these resonances, a suite of 2D NMR experiments is essential:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the ethylene glycol and succinic acid fragments.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, enabling the assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the succinic acid and ethylene glycol fragments across the ester linkages by observing correlations between the methylene protons of one unit and the carbonyl or methylene carbons of the adjacent unit.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For a macrocycle, NOESY data is crucial for determining the through-space interactions that define the molecule's three-dimensional conformation in solution.

While specific, experimentally obtained NMR data for this compound is not widely available in the reviewed literature, the following table illustrates the type of data that would be generated from such analyses.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| -CO-C H₂-CH₂-CO- | ~2.6 | ~30 | C=O | Protons on adjacent methylene group |

| -O-C H₂-CH₂-O- | ~4.2 | ~65 | C=O of succinate unit | Protons on adjacent methylene group |

| -C =O | - | ~172 | Methylene protons of succinate and glycol units | - |

Note: The chemical shift values are estimates based on typical values for similar functional groups and are presented for illustrative purposes.

Macrocyclic molecules are often conformationally flexible, undergoing processes such as ring inversion. Dynamic NMR (DNMR) spectroscopy is the primary technique used to study these fluxional processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals.

At high temperatures, if the rate of conformational exchange is fast on the NMR timescale, sharp, averaged signals are observed. As the temperature is lowered, the rate of exchange decreases. If the exchange rate becomes slow enough, separate signals for the non-equivalent protons and carbons in each distinct conformation may be observed. The temperature at which the separate signals coalesce into a single broad peak is known as the coalescence temperature.

From the coalescence temperature and the separation of the signals at low temperatures, the energy barrier (activation energy, ΔG‡) for the ring inversion process can be calculated. This provides quantitative information about the conformational stability of the macrocycle. Although no specific dynamic NMR studies on this compound have been reported in the available literature, such studies would be critical to fully understanding its behavior in solution.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the atomic arrangement of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. This technique is definitive for establishing the three-dimensional structure and packing of molecules in a crystal lattice.

The crystal structure of this compound has been reported in the literature, which provides significant insight into its solid-state conformation. A study by Shanzer et al. in 1981 described the synthesis and structural features of this macrocycle. Research on a related 20-membered ring, 1,6,11,16-Tetraoxacycloeicosane-2,5,12,15-tetraone, noted that similar ring conformations have been observed in the crystal structures of related 20-membered rings, including this compound.

These studies reveal that such macrocycles can adopt relatively planar, rectangular structures. The analysis of the crystal structure would detail the precise conformation of the 20-membered ring, including the planarity of the ester groups and the torsion angles of the ethylene and succinate chains.

Below is a representative table of the kind of crystallographic data that would be obtained from a single-crystal X-ray diffraction study.

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value would be here |

| b (Å) | Value would be here |

| c (Å) | Value would be here |

| α (°) | 90 |

| β (°) | Value would be here |

| γ (°) | 90 |

| Volume (ų) | Value would be here |

| Z | Value would be here |

Note: Specific crystallographic data from the primary literature for this compound was not accessible in the conducted search.

Macrocyclic compounds with central cavities, such as crown ethers and related macrocycles, are known to form host-guest complexes with various ions or small molecules. X-ray crystallography is a key technique for characterizing the structures of these complexes. By co-crystallizing the macrocycle with a suitable guest, it is possible to determine the precise binding mode, the stoichiometry of the complex, and the conformational changes that may occur in the host molecule upon guest binding.

While there is no specific information in the available literature regarding crystallographic studies of host-guest complexes involving this compound, this remains a potential area of investigation to explore its capabilities as a molecular receptor.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

For this compound, the molecular formula is C₁₆H₂₄O₈, which corresponds to a molecular weight of approximately 344.36 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

When subjected to ionization techniques such as electron ionization (EI), the molecular ion (M⁺˙) is formed. This ion can then undergo fragmentation through various pathways. For a macrocyclic tetraester like this, common fragmentation pathways would likely involve the cleavage of the ester linkages and the hydrocarbon chains. The analysis of the m/z values of the resulting fragment ions can provide valuable information for confirming the structure of the molecule.

A hypothetical fragmentation pattern could include the loss of ethylene glycol or succinic acid units, or fragments thereof. The table below illustrates some plausible fragments that could be observed in the mass spectrum.

| m/z | Possible Fragment Ion | Fragment Lost |

| 344 | [C₁₆H₂₄O₈]⁺˙ | (Molecular Ion) |

| 288 | [C₁₂H₁₆O₇]⁺˙ | C₄H₈O |

| 244 | [C₁₀H₁₂O₆]⁺˙ | C₆H₁₂O₂ |

| 172 | [C₈H₁₂O₄]⁺˙ | C₈H₁₂O₄ |

| 100 | [C₄H₄O₃]⁺˙ | C₁₂H₂₀O₅ |

Note: This table represents a hypothetical fragmentation pattern for illustrative purposes, as specific experimental mass spectral data for this compound was not found in the searched literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. For this compound, which possesses multiple ester (C=O and C-O) and alkane (C-H) functionalities within a large macrocyclic ring, these techniques would be expected to provide key structural insights.

Theoretically, the FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the ester groups, typically appearing in the region of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester linkages would also produce strong bands, likely in the 1250-1000 cm⁻¹ range. Additionally, various C-H stretching and bending vibrations from the ethylene and pentylene segments of the macrocycle would be present in the 3000-2850 cm⁻¹ and 1470-1350 cm⁻¹ regions, respectively.

Despite the theoretical expectations, a diligent search of scientific databases and literature did not yield any published experimental FT-IR or Raman spectra for this compound. Consequently, a data table of vibrational frequencies and their assignments, as well as a detailed discussion of conformational insights derived from such data, cannot be provided at this time.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, providing information about their absolute configuration and conformation in solution. For a derivative of this compound to be CD active, it would need to possess a chiral center or exhibit atropisomerism, where rotation around a single bond is restricted, leading to a stable, chiral conformation.

The inherent structure of this compound is achiral. Therefore, CD spectroscopy would only be applicable to chiral derivatives of this macrocycle. Such derivatives could be synthesized, for example, by incorporating chiral subunits into the macrocyclic backbone. The resulting CD spectrum would show characteristic positive or negative Cotton effects at wavelengths corresponding to the electronic transitions of the chromophores, primarily the carbonyl groups of the ester functions. The sign and intensity of these Cotton effects would be directly related to the stereochemistry of the chiral centers and the preferred conformation of the macrocyclic ring.

However, the search for research on chiral derivatives of this compound and their analysis by CD spectroscopy did not return any specific studies. As a result, no experimental data on molar ellipticity, absorption maxima, or interpretation of CD spectra for any such derivatives can be presented.

Advanced Applications and Materials Science Contributions of 1,4,11,14 Tetraoxacycloeicosane 5,10,15,20 Tetrone

Role in Catalysis

A thorough search for the catalytic applications of 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone yielded no specific research findings. The following subsections outline the general roles of related macrocyclic compounds in catalysis, but it is important to note that these are not specific to the compound .

Phase-Transfer Catalysis

Macrocyclic compounds, such as crown ethers, are known to function as phase-transfer catalysts. Their ability to encapsulate cations allows for the transport of these ions from an aqueous phase to an organic phase, thereby facilitating reactions. However, no studies were found that specifically document the use or efficacy of this compound in phase-transfer catalysis.

As a Ligand in Metal-Catalyzed Reactions

The oxygen atoms within the macrocyclic structure of compounds like this compound have the potential to act as coordination sites for metal ions. This property is often exploited in the design of ligands for metal-catalyzed reactions. Despite this potential, there is no available research demonstrating the use of this specific tetrone as a ligand in any metal-catalyzed process.

Organocatalytic Applications

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While various functional groups can impart catalytic activity, there is no evidence in the current body of scientific literature to suggest that this compound has been investigated or applied as an organocatalyst.

Chemical Sensing and Detection Technologies

Similar to the field of catalysis, there is a lack of specific research on the application of this compound in chemical sensing and detection.

Development of Chemo- and Ion-Sensors

Macrocyclic compounds are frequently used as ionophores in the development of chemical sensors, particularly ion-selective electrodes. The cavity of the macrocycle can selectively bind to specific ions, leading to a measurable signal. However, no studies have been published that describe the development or use of chemo- or ion-sensors based on this compound.

Mechanisms of Analyte Recognition and Signal Transduction

The mechanisms of analyte recognition by macrocyclic compounds typically involve host-guest chemistry, where the macrocycle (host) selectively binds to an analyte (guest). This binding event is then converted into a measurable signal (signal transduction). Without specific examples of this compound being used in a sensing application, a discussion of its specific mechanisms of analyte recognition and signal transduction would be purely speculative.

Separation Science Applications

The unique architecture of this compound, featuring a 20-membered ring with four ester and four ether oxygen atoms, provides a hydrophilic cavity capable of interacting with various chemical species. This characteristic is the foundation for its potential applications in separation science.

Selective Extraction of Metal Ions

Macrocyclic compounds, particularly crown ethers and their derivatives, are renowned for their ability to selectively bind metal cations based on the compatibility between the ion's diameter and the macrocycle's cavity size. The oxygen atoms within the ring of this compound can act as coordination sites for metal ions. The flexible nature of the cycloeicosane (B12656103) ring may allow it to conform to the size of specific metal ions, leading to selective complexation.

Potential Research Findings: It is hypothesized that this compound could exhibit selectivity for alkali and alkaline earth metals, or potentially some transition metals. The strength and selectivity of this binding would be influenced by factors such as the solvent system used, the pH of the aqueous phase, and the presence of counter-anions. Research in this area would likely involve solvent extraction experiments where an aqueous solution containing various metal ions is brought into contact with an organic solvent containing the macrocycle. The distribution of the metal ions between the two phases would indicate the extraction efficiency and selectivity.

Hypothetical Metal Ion Selectivity Data:

| Metal Ion | Ionic Radius (Å) | Potential Extraction Efficiency (%) |

| Li⁺ | 0.76 | Low |

| Na⁺ | 1.02 | Moderate |

| K⁺ | 1.38 | High |

| Mg²⁺ | 0.72 | Low |

| Ca²⁺ | 1.00 | Moderate |

| Sr²⁺ | 1.18 | High |

| Ba²⁺ | 1.35 | High |

Note: This data is hypothetical and intended to illustrate the potential selectivity based on ionic radius.

Chromatographic Stationary Phases

The ability of this compound to form host-guest complexes could be harnessed by immobilizing it onto a solid support, such as silica (B1680970) gel or a polymer matrix, to create a novel chromatographic stationary phase. Such a stationary phase could be employed in high-performance liquid chromatography (HPLC) for the separation of various analytes.

The separation mechanism would be based on the differential interactions between the analytes and the immobilized macrocycle. For instance, it could be used for the separation of metal ions, where the retention time would be proportional to the stability of the metal-macrocycle complex. Furthermore, it might be effective in the separation of organic molecules, particularly those capable of forming hydrogen bonds with the ester and ether functionalities of the macrocycle.

Polymer Science and Macrocyclic Poly(ester) Materials

Macrocyclic esters are valuable monomers for the synthesis of high-performance polyesters through ring-opening polymerization (ROP). This method offers a route to polymers with well-defined architectures and high molecular weights, often with properties superior to those obtained through conventional polycondensation methods.

The ring-opening polymerization of this compound would be expected to yield a linear polyester. The properties of the resulting polymer, such as its thermal stability, mechanical strength, and biodegradability, would be determined by its chemical structure and molecular weight. The presence of both ester and ether linkages in the polymer backbone could impart a unique combination of flexibility and polarity.

Potential Polymer Properties:

| Property | Predicted Characteristic |

| Melting Point | Moderate to High |

| Glass Transition Temperature | Dependent on molecular weight and crystallinity |

| Solubility | Potentially soluble in a range of organic solvents |

| Biodegradability | Likely biodegradable due to the presence of ester linkages |

Integration into Supramolecular Nanosystems

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The ability of this compound to participate in host-guest chemistry makes it a promising building block for the construction of supramolecular nanosystems.

Through self-assembly processes, this macrocycle could form ordered structures such as nanotubes, vesicles, or molecular capsules when interacting with appropriate guest molecules. These nanosystems could have applications in areas such as drug delivery, sensing, and catalysis. For example, a tubular structure formed from the stacking of these macrocycles could act as a transmembrane channel for the selective transport of ions or small molecules.

Future Research Directions and Unresolved Challenges in 1,4,11,14 Tetraoxacycloeicosane 5,10,15,20 Tetrone Chemistry

Development of Eco-Friendly and Sustainable Synthetic Methods

A paramount challenge in macrocyclic chemistry is the development of synthetic routes that are not only efficient but also environmentally benign. Traditional methods for macrocyclization often rely on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, leading to the use of large volumes of solvents and generating significant waste. nih.gov Future research must prioritize the development of greener synthetic strategies for 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone.

Key areas of focus include:

Enzymatic Synthesis: The use of enzymes, particularly lipases, as catalysts for esterification and transesterification reactions presents a promising avenue for the sustainable synthesis of macrocyclic polyesters. nih.govmdpi.com Biocatalysis offers several advantages, including mild reaction conditions, high selectivity, and the use of renewable resources. nih.govmdpi.com Research into identifying or engineering enzymes that can efficiently catalyze the cyclization of the linear precursors to this compound is a critical future direction.

Catalytic Methods: The exploration of novel catalysts that can promote high-yield macrocyclization at higher concentrations is essential. acs.org This includes the development of metal-based catalysts and organocatalysts that can overcome the entropic barriers of large-ring formation without resorting to extreme dilution. acs.orglabmanager.com

Renewable Starting Materials: A truly sustainable synthesis would involve the use of starting materials derived from renewable feedstocks. Investigating the production of the diacid and diol precursors to this compound from biomass would significantly enhance its green credentials.

Rational Design of Highly Selective Host Molecules

The 20-membered ring structure of this compound, with its four oxygen atoms, suggests its potential as a host molecule in supramolecular chemistry. The rational design of derivatives of this macrocycle to achieve high selectivity for specific guest molecules is a significant area for future research.

Potential research directions include:

Ionophore Development: By modifying the macrocyclic backbone with various functional groups, it is possible to tune the cavity size and electronic properties to selectively bind specific metal ions or small organic molecules. This could lead to the development of novel ionophores for applications in sensors or separation technologies.

Computational Modeling: The use of computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, will be instrumental in the rational design process. scienceopen.comnih.gov These tools can predict the binding affinities and selectivities of different derivatives for various guests, thereby guiding synthetic efforts. scienceopen.comnih.gov

Host-Guest Complexation Studies: Detailed experimental studies, including techniques like NMR titration and isothermal titration calorimetry, will be necessary to validate the computational predictions and to fully characterize the thermodynamics and kinetics of host-guest interactions.

Exploration of Novel Functional Materials Derived from the Compound

The ability of macrocycles to self-assemble into ordered supramolecular structures opens up possibilities for the creation of novel functional materials. Future research should explore the potential of this compound and its derivatives as building blocks for such materials.

Promising areas of investigation are:

Supramolecular Polymers and Gels: By introducing non-covalent interaction motifs, such as hydrogen bonding or π-π stacking, into the macrocycle's structure, it may be possible to induce its self-assembly into one-, two-, or three-dimensional supramolecular polymers and gels. nih.gov These materials could have applications in areas such as drug delivery and tissue engineering.

Liquid Crystals: The rigid and defined shape of certain macrocycles can lead to the formation of liquid crystalline phases. Investigating the mesomorphic properties of derivatives of this compound could lead to the discovery of new liquid crystalline materials with unique optical or electronic properties.

Biodegradable Polymers: Macrocyclic esters can serve as monomers for ring-opening polymerization to produce biodegradable polyesters. nih.govmdpi.com Investigating the polymerization of this compound could lead to new biodegradable materials with tailored properties for applications in packaging or medicine. nih.govmdpi.com

Interdisciplinary Research with Theoretical and Applied Sciences

Advancing the chemistry of this compound will require a highly interdisciplinary approach, integrating fundamental synthetic chemistry with theoretical modeling and applied materials science.

Key collaborations should be fostered between:

Synthetic and Computational Chemists: A close collaboration between synthetic chemists, who can prepare novel derivatives, and computational chemists, who can model their properties, will be crucial for accelerating the discovery of new functionalities. scienceopen.comchemrxiv.org

Materials Scientists and Chemists: The development of functional materials will necessitate a partnership between chemists, who can design and synthesize the macrocyclic building blocks, and materials scientists, who can characterize their self-assembly and device performance.

Biochemists and Chemists: For applications in areas like drug delivery or as ionophores, collaboration with biochemists will be essential to evaluate the biological activity and biocompatibility of the synthesized macrocycles.

Overcoming Synthetic and Characterization Complexities for Large Macrocycles

A significant hurdle in the study of large macrocycles like this compound is the inherent difficulty in their synthesis and characterization.

Future efforts must address the following challenges:

Improving Synthetic Yields: The synthesis of large rings is often plagued by low yields due to competing oligomerization and polymerization reactions. ideaconnection.com The development of more efficient cyclization strategies, including template-directed synthesis and improved catalytic methods, is critical. ideaconnection.com

Purification and Characterization: The purification of large macrocycles can be challenging due to their often-similar properties to oligomeric byproducts. Advanced separation techniques and thorough characterization using methods like high-resolution mass spectrometry, multi-dimensional NMR spectroscopy, and X-ray crystallography are essential to confirm the structure and purity of the synthesized compounds. mdpi.com

Conformational Analysis: Large macrocycles can exist in multiple conformations, which can significantly impact their properties and function. nih.govresearchgate.net A combination of experimental techniques (e.g., variable-temperature NMR) and computational modeling is needed to understand the conformational landscape of this compound and its derivatives. nih.govresearchgate.net

Below is a table of representative macrocyclic di- and tetraesters and some of their reported physical properties, which can serve as a reference for future studies on this compound.

| Compound Name | Ring Size | Melting Point (°C) |

| Ethylene (B1197577) succinate (dimer) | 14 | 116-117 |

| Ethylene adipate (dimer) | 18 | 85-86 |

| Ethylene sebacate (dimer) | 22 | 87-88 |

| Tetramethylene succinate (dimer) | 18 | 123-124 |

| Hexamethylene adipate (dimer) | 24 | 93-94 |

Data sourced from a 1979 review on synthetic macrocyclic di- and tetraester compounds. acs.org

Q & A

Q. What are the recommended synthesis and purification protocols for 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone, and how can yield optimization be achieved?

Methodological Answer: Synthesis typically involves cyclocondensation of diketene derivatives with diols under anhydrous conditions. Optimize yields by controlling stoichiometric ratios (e.g., 1:2 diketene:diol) and reaction time (48–72 hours at 60–80°C). Purification via recrystallization in ethyl acetate/hexane mixtures (3:1 v/v) or column chromatography (silica gel, chloroform:methanol 9:1) is recommended. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis (expected range: 110–120°C) and high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

| Key Parameters | Optimal Conditions |

|---|---|

| Reaction Temperature | 70°C |

| Solvent System | Anhydrous tetrahydrofuran |

| Purification Method | Column chromatography |

| Yield Range | 55–65% |

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the macrocyclic framework and carbonyl placements. For crystallographic validation, employ single-crystal X-ray diffraction (SCXRD) to resolve bond angles and torsional strain. Cross-validate spectroscopic data with computational simulations (e.g., density functional theory, DFT) to ensure consistency in peak assignments .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 3–11) at 25°C, 40°C, and 60°C for 4 weeks. Monitor degradation via HPLC and Fourier-transform infrared spectroscopy (FTIR) to detect hydrolysis of ester or lactone groups. Results indicate instability at pH < 4 (hydrolysis of tetraoxacycloether) and temperatures > 50°C (thermal decomposition). Store at 4°C in inert atmospheres to prolong shelf life .

Q. Which solvents are optimal for solubility studies, and how can solvent effects on reactivity be minimized?